molecular formula C13H16O3 B107270 Ethyl 3-oxo-5-phenylpentanoate CAS No. 17071-29-3

Ethyl 3-oxo-5-phenylpentanoate

Cat. No. B107270
CAS RN: 17071-29-3
M. Wt: 220.26 g/mol
InChI Key: PRDJGEFZGPKCSG-UHFFFAOYSA-N
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Patent
US04444981

Procedure details

Ethyl acetoacetate (100 ml, 0.79 mole) in dry tetrahydrofuran (400 ml) was added dropwise with stirring under nitrogen to 50% sodium hydride (41.8 g, 0.87 mole) in dry tetrahydrofuran (80 ml) at 0° C. The resulting solution was stirred for 15 minutes at 0° C. before adding dropwise a solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole). The resulting orange solution was stirred for a further 15 minutes at 0° C. before adding benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) and the solution was then allowed to warm to room temperature over 11/4 hours with stirring before quenching reaction by addition of conc HCl acid (100 ml) in water (200 ml) followed by ether (500 ml). The layers were separated and the aqueous further extracted with ether (3×300 ml). The combined organic layers were washed with water until the wash was neutral, dried (anhydrous MgSO4) and then concentrated. The resulting yellow oil was distilled under vacuum to give a virtually colourless oil (64.2 g, 37%), b.p. 118°-126° C. at 0.7 mmHg, n.m.r. δ(CDCl3) 7.08 (5H, s), 4.07 (2H, q, J=7 Hz), 3.23 (2H, s), 2.80 (4H, s) and 1.23 (3H, t, J=7 Hz).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
41.8 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
460 mL
Type
reactant
Reaction Step Four
Quantity
135 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Yield
37%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[H-].[Na+].C([Li])CCC.CCCCCC.[CH2:23](Cl)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.Cl>O1CCCC1.CCOCC.O>[O:4]=[C:3]([CH2:5][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
41.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
460 mL
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
135 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 15 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting orange solution was stirred for a further 15 minutes at 0° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 11/4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
before quenching
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous further extracted with ether (3×300 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water until the wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting yellow oil was distilled under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C(CC(=O)OCC)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 64.2 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.